Thieno[2,3-b]pyridine-5-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-7(11)6-3-5-1-2-12-8(5)10-4-6/h1-4H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOXCIRHGHAVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Thienopyridine Scaffolds in Heterocyclic Chemistry Research
The thienopyridine framework, a fusion of a thiophene (B33073) and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry, offering a rich area for scientific exploration. researchgate.net This structural motif is of particular interest due to the combined properties of its constituent rings: the π-electron-rich thiophene and the π-electron-deficient pyridine. researchgate.net This electronic arrangement imparts unique chemical reactivity and allows for a wide range of chemical modifications, making it a versatile scaffold in medicinal chemistry. researchgate.netigi-global.comresearchgate.net
Thienopyridine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. researchgate.netigi-global.comresearchgate.net Their ability to modulate the activity of various enzymes and receptors has led to the development of several FDA-approved drugs for cardiovascular and central nervous system disorders. researchgate.netigi-global.comresearchgate.net The inherent versatility of the thienopyridine scaffold allows for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug development. researchgate.netigi-global.com
The Versatile Role of Carboxamide Functionality in Active Pharmaceutical Ingredient Research
The carboxamide group is a ubiquitous functional group in active pharmaceutical ingredients (APIs), playing a pivotal role in drug design and development. jocpr.comnih.gov This functional group is known for its stability and its capacity to form hydrogen bonds, which are crucial for the interaction of a drug molecule with its biological target. researchgate.netwiley-vch.de The amide bond can act as both a hydrogen bond donor and acceptor, contributing to the three-dimensional structure required for optimal binding to enzymes and receptors. researchgate.netwiley-vch.de
Approximately 25% of all commercialized pharmaceuticals contain a carboxamide moiety. wiley-vch.de Its prevalence stems from its ability to serve as a key pharmacophore, the part of a molecule responsible for its biological activity. jocpr.comnih.gov The carboxamide group is found in a wide array of drugs with diverse therapeutic applications, including cholesterol synthesis inhibitors, antihypertensives, and antiretroviral agents. nih.gov Furthermore, the synthetic accessibility of carboxamides from carboxylic acids and amines makes them an attractive feature for medicinal chemists. wiley-vch.de
The Emergence of Thieno 2,3 B Pyridine 5 Carboxamide As a Compound of Research Interest
Established Synthetic Routes to the this compound Core
The construction of the thieno[2,3-b]pyridine ring system can be achieved through a variety of synthetic strategies, each with its own advantages and substrate scope. These methods often involve the sequential or concerted formation of the thiophene (B33073) and pyridine (B92270) rings.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, and they have been successfully applied to the synthesis of the thieno[2,3-b]pyridine core.
The Gewald reaction is a cornerstone in thiophene synthesis and provides a versatile entry point to 2-aminothiophenes, which are key precursors for thieno[2,3-b]pyridines. nih.govnih.govorganic-chemistry.org The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene (B1212753) nitrile in the presence of elemental sulfur and a basic catalyst. nih.govorganic-chemistry.org
The resulting polysubstituted 2-aminothiophenes can then be subjected to a subsequent cyclization step to form the fused pyridine ring. While direct synthesis of a 5-carboxamide derivative via this route is less common, the strategic placement of functional groups on the initial reactants can lead to precursors amenable to conversion to the desired product. For instance, a 2-aminothiophene-3-carbonitrile, a common Gewald product, can undergo further reactions to build the pyridine ring. researchgate.net The versatility of the Gewald reaction allows for the introduction of various substituents onto the thiophene ring, which can influence the subsequent cyclization and final properties of the thieno[2,3-b]pyridine product. umich.eduumich.edu
A modified approach involves a one-pot, three-component reaction of a ketone, malononitrile, and elemental sulfur, which directly yields a 2-aminothiophene-3-carbonitrile. researchgate.net This intermediate is then poised for annulation of the pyridine ring.
Table 1: Examples of Gewald Reaction for the Synthesis of 2-Aminothiophene Precursors
| Carbonyl Compound | Active Methylene Nitrile | Base | Product | Reference |
| Cyclohexanone | Malononitrile | Morpholine (B109124) | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | researchgate.net |
| Acetone | Cyanoacetamide | Diethylamine | 2-Amino-4-methylthiophene-3-carboxamide | tubitak.gov.tr |
| Arylacetaldehydes | Ethyl cyanoacetate | Morpholine | Ethyl 2-amino-5-arylthiophene-3-carboxylate | organic-chemistry.org |
Building upon the principles of multicomponent reactions, specific three-component cyclization protocols have been developed for the direct synthesis of the thieno[2,3-b]pyridine scaffold. One such approach involves the reaction of 3-cyanopyridine-2(1H)-thiones with an α-halo ketone or a related species. This strategy leads to the formation of the thiophene ring fused to the pre-existing pyridine ring. researchgate.net
Another notable three-component reaction is the condensation of a 2-aminothiophene, an aldehyde, and Meldrum's acid, which can be used to construct the pyridine ring onto the thiophene core, yielding 4,7-dihydro-5H-thieno[2,3-b]pyridin-5-one derivatives. researchgate.net These pyridinone products can potentially be converted to the corresponding 5-carboxamides through further synthetic transformations.
Cyclocondensation and Annulation Strategies
Cyclocondensation and annulation reactions represent a powerful class of synthetic methods for constructing the thieno[2,3-b]pyridine ring system. These strategies typically involve the intramolecular cyclization of a suitably functionalized precursor.
A common strategy involves the reaction of 3-cyanopyridine-2(1H)-thiones with α-halocarbonyl compounds or other reagents containing a reactive methylene group. researchgate.net For example, the reaction of a 2-thioxo-1,2-dihydropyridine-3-carbonitrile with an N-aryl-2-chloroacetamide in the presence of a base can lead to the formation of a 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520). nih.gov While this example leads to a 2-carboxamide, the underlying principle of annulating a thiophene ring onto a pyridine precursor is a key strategy.
An alternative annulation approach involves the phenylacetylation of aminothiophene carboxylic acid methyl esters, followed by cyclization to yield thieno[2,3-b]pyridinone derivatives. researchgate.net These can serve as precursors to the target carboxamides.
Hydrolysis of Nitrile or Ester Precursors at the C-5 Position
A frequently employed and highly effective method for accessing thieno[2,3-b]pyridine-5-carboxamides involves the hydrolysis of a nitrile or ester group at the C-5 position to the corresponding carboxylic acid, followed by amidation. This two-step sequence allows for the late-stage introduction of the carboxamide functionality.
The synthesis of thieno[3,2-b]pyridine-5-carboxamide, an isomer of the target compound, provides a clear illustration of this strategy. In this synthesis, a nitrile at the C-5 position is hydrolyzed to the carboxylic acid using sodium hydroxide (B78521). acs.org The resulting carboxylic acid is then activated, for example, by conversion to the acid chloride with phosphorus oxychloride, and subsequently reacted with an amine to furnish the desired carboxamide. acs.org A similar approach can be envisioned for the thieno[2,3-b]pyridine isomer.
The starting 5-cyanothieno[2,3-b]pyridine or 5-alkoxycarbonylthieno[2,3-b]pyridine precursors can be synthesized through various methods, including the cyclization of appropriately substituted thiophenes.
Table 2: Representative Transformation of a C-5 Nitrile to a Carboxamide
| Starting Material | Reagents and Conditions | Intermediate | Final Product | Reference |
| 7-substituted-thieno[3,2-b]pyridine-5-carbonitrile | 1. NaOH, H₂O, heat2. POCl₃, then amine | 7-substituted-thieno[3,2-b]pyridine-5-carboxylic acid | 7-substituted-N-aryl-thieno[3,2-b]pyridine-5-carboxamide | acs.org |
| Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | 1. 4 M NaOH, 1,4-dioxane, 70 °C | 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid | 3-Aminothieno[2,3-b]pyridine-2-carboxamides (after amidation) | nih.gov |
Functionalization of Pre-existing Thieno[2,3-b]pyridine Systems
In some synthetic routes, the thieno[2,3-b]pyridine core is constructed first, followed by the introduction of the carboxamide group at the C-5 position. This approach relies on the selective functionalization of the heterocyclic system.
One method involves the generation of a thieno[2,3-b]pyridine-5-carboxylic acid, which can then be converted to the target carboxamide. The carboxylic acid itself can be introduced through various means, such as the oxidation of a C-5 alkyl group or the carboxylation of a C-5 organometallic species. The subsequent amidation of the carboxylic acid is a standard transformation, often achieved using coupling reagents like HATU or by converting the carboxylic acid to an acid chloride followed by reaction with an amine. nih.gov
Another potential strategy involves the introduction of a halogen at the C-5 position, which can then be subjected to a palladium-catalyzed carbonylation in the presence of an amine or ammonia (B1221849) to directly form the carboxamide. This method provides a direct route to the target compound from a halogenated precursor.
Advanced Derivatization and Functionalization Strategies
The thieno[2,3-b]pyridine core is a versatile scaffold amenable to a variety of chemical modifications, allowing for the fine-tuning of its properties. These modifications can be broadly categorized into substitutions on the fused ring system, alterations at the carboxamide moiety, and the introduction of diverse chemical groups.
Substitution Reactions on the Fused Ring System
The fused thieno[2,3-b]pyridine ring system can be functionalized at several positions. Selective oxidation of the pyridine nitrogen or the thiophene sulfur atoms can lead to the corresponding N-oxides and S-oxides or sulfones, respectively. nih.govacs.org Halogenation can also be employed to introduce substituents onto the bicyclic core. nih.govacs.org
Research has shown that substitutions at the 4- and 6-positions of the thieno[2,3-b]pyridine core are particularly significant. For instance, the introduction of a trifluoromethyl group at the 4-position and various substituents at the 6-position, including those with hydrogen bond acceptors, have been explored. acs.org Additionally, the incorporation of larger hydrophobic groups, such as substituted cyclohexanones and other cycloalkanones, fused to the pyridine ring has been investigated. nih.gov These modifications aim to enhance the interaction of the compounds with biological targets. nih.govsemanticscholar.org The general structure of these modified compounds is often achieved by starting with variably substituted cycloalkanones. nih.gov
| Position | Substituent Type | Example | Reference |
|---|---|---|---|
| 4-position | Electron-withdrawing group | Trifluoromethyl | acs.org |
| 5,6-positions | Fused cycloalkyl ring | Cyclohexyl, Cycloheptyl, Cyclooctyl | nih.gov |
| 6-position | Aryl group | Phenyl | acs.org |
| Pyridine Nitrogen | Oxide | N-oxide | nih.govacs.org |
| Thiophene Sulfur | Oxide/Sulfone | S-oxide, Sulfone | nih.govacs.org |
Modifications at the Carboxamide Moiety
The carboxamide group is a key site for derivatization. A common strategy involves the hydrolysis of an ester precursor, such as ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, to the corresponding carboxylic acid. acs.org This acid can then be coupled with a variety of amines using standard coupling reagents like HATU to generate a diverse library of amides. acs.org This approach allows for the systematic exploration of the chemical space around the carboxamide functionality, including the synthesis of secondary and tertiary amides. acs.org
Another approach involves the introduction of "prodrug-like" moieties to improve properties like solubility. For example, bulky but cleavable ester and carbonate functional groups have been incorporated into alcohol-containing thieno[2,3-b]pyridines. mdpi.com These modifications can disrupt the planarity of the molecule, potentially reducing crystal packing and increasing solubility. mdpi.com Furthermore, acylation of the 3-amino group with reagents like chloroacetyl chloride furnishes 3-(chloroacetylamino) derivatives, which can be further transformed, for instance, by reaction with sodium azide (B81097) to yield azidoacetamides. sciforum.net
Introduction of Diverse Chemical Moieties (e.g., Aryl, Heteroaryl, Alkyl)
A wide array of chemical groups has been introduced onto the thieno[2,3-b]pyridine scaffold to modulate its activity. This includes the incorporation of various aryl and heteroaryl groups at different positions. For instance, the synthesis of 7-(tetrahydrofuran-3-yl)thieno[3,2-b]pyridine-5-carboxamides with different amide moieties has been reported, where a nitrile intermediate is reacted with (R)-tetrahydrofuran-3-ol. nih.gov
Substitutions on the aryl ring of the carboxamide are also a common strategy. Para-substitution on the phenyl carboxamide ring has been shown to influence the biological activity of these compounds. nih.gov Specific examples include the introduction of a 3-chloro-2-methylphenyl group onto the carboxamide nitrogen. Appending a propyl-aryl group at the C-5 position has also been shown to yield potent compounds. semanticscholar.org Moreover, research has demonstrated that the entire phenyl moiety of the carboxamide can be replaced with other groups, such as an α-naphthyl group. semanticscholar.org The introduction of a 5-bromobenzofuran-2-yl group at the 6-position of the thieno[2,3-b]pyridine core has also been accomplished. mdpi.com
| Position of Introduction | Moiety Type | Specific Example | Synthetic Strategy | Reference |
|---|---|---|---|---|
| Carboxamide Nitrogen | Substituted Aryl | 3-chloro-2-methylphenyl | Amide coupling | |
| Carboxamide Phenyl Ring | Substitution | 4'-Chloro, 4'-Methoxy | Starting with substituted chloroarylacetamides | nih.gov |
| C-5 Position | Propyl-aryl | Propyl-phenyl | Aldol condensation on methyl ketone precursor | semanticscholar.org |
| C-6 Position | Heteroaryl | 5-bromobenzofuran-2-yl | Reaction with sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate | mdpi.com |
| C-7 Position | Substituted Alkyl | (R)-tetrahydrofuran-3-yl | Reaction of a nitrile with the corresponding alcohol | nih.gov |
Reaction Mechanisms and Mechanistic Investigations
Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the rational design of new derivatives and the optimization of synthetic routes.
Detailed Reaction Pathways of Core Formation
A prevalent method for constructing the 3-aminothieno[2,3-b]pyridine-2-carboxamide core involves a one-pot Thorpe–Ziegler cascade reaction. nih.govacs.orgsciforum.net This process typically starts with a 3-cyanopyridine-2(1H)-thione, which is reacted with an N-aryl-2-chloroacetamide in the presence of a base like potassium hydroxide in a solvent such as DMF. nih.govacs.org The reaction proceeds through an initial S-alkylation of the thione, followed by an intramolecular cyclization to form the fused thiophene ring. nih.govacs.org
Another established pathway begins with the conversion of cycloalkanones into their enolate salts, which are then reacted with ethyl formate (B1220265). nih.gov These intermediates are subsequently used to construct the pyridine portion of the fused ring system. nih.gov
Oxidative Transformations and Dimerization Mechanisms
The 3-aminothieno[2,3-b]pyridine-2-carboxamide system can undergo unusual oxidative dimerization reactions. nih.govacs.orgnih.govacs.orgfigshare.com When treated with an oxidizing agent like sodium hypochlorite (B82951) (commercial bleach), instead of the expected intramolecular cyclization to a pyrazole (B372694) ring, a complex oxidative dimerization occurs. nih.gov This reaction is highly regio- and stereoselective, leading to the formation of novel polyheterocyclic structures. nih.govacs.org
The proposed mechanism for this dimerization involves the cleavage of N-H and C(2)=C(3) bonds and the formation of three new sigma bonds, without the involvement of the pyridine nitrogen or the thiophene sulfur in the oxidation process. nih.govacs.org The specific mechanistic pathway and the resulting products are dependent on the reaction conditions, particularly the solvent used. nih.gov For example, the reaction can be carried out in aqueous dioxane or under phase-transfer catalysis conditions in a dichloromethane-water system, with the latter often providing better yields. nih.govacs.org Two possible mechanistic pathways have been suggested for this transformation. nih.gov
Catalytic Approaches and Mechanistic Role of Catalysts
The synthesis of the thieno[2,3-b]pyridine core and its derivatives, including the 5-carboxamide, frequently employs catalytic methods to enhance reaction efficiency, yield, and selectivity. Catalysts play a pivotal role in activating substrates, lowering activation energies, and directing reaction pathways toward the desired products. The methodologies encompass a range of catalytic systems, including base, acid, and metal catalysis.
Base-Catalyzed Reactions
Base catalysis is a cornerstone in the construction of the thieno[2,3-b]pyridine skeleton, particularly in cyclization and condensation steps. Inorganic and organic bases are utilized to generate potent nucleophiles or to facilitate elimination reactions.
For instance, the synthesis of 3-amino-thieno[2,3-b]pyridine precursors often starts from substituted piperidin-4-ones. rsc.org In a key initial step, a Claisen condensation between the piperidinone and ethyl formate is facilitated by a strong base like sodium ethoxide (NaOEt). rsc.org The catalyst's role is to deprotonate the α-carbon of the piperidinone, forming an enolate salt. rsc.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate.
Subsequently, the resulting intermediate salt undergoes a Gewald-type reaction with cyanothioacetamide. rsc.org This step is often catalyzed by a solution of piperidinium (B107235) acetate, which provides a mildly basic environment to promote the condensation and subsequent cyclization onto the cyano group, ultimately forming the thiophene ring fused to the pyridine core. rsc.org In later stages, a base such as sodium carbonate (Na₂CO₃) can be used to facilitate the N-alkylation of the 3-amino group with chloro-N-arylacetamides to produce the final carboxamide derivatives. rsc.org Another example involves the cyclization of 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile, which proceeds in boiling ethanol (B145695) using a catalytic amount of piperidine (B6355638) to yield the corresponding aminothieno[2,3-b]pyridine derivative. mdpi.com
Interactive Data Table: Base-Catalyzed Synthesis Steps
| Step | Starting Materials | Catalyst | Catalyst Role | Product Type | Reference |
|---|---|---|---|---|---|
| 1 | Substituted piperidin-4-one, Ethyl formate | Sodium ethoxide (NaOEt) | Deprotonation to form enolate | Enolate salt intermediate | rsc.org |
| 2 | Enolate salt, Cyanothioacetamide | Piperidinium acetate | Promotes condensation and cyclization | 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile | rsc.org |
| 3 | 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile, 2-chloro-N-arylacetamide | Sodium Carbonate (Na₂CO₃) | Base for N-alkylation | Thieno[2,3-b]pyridine carboxamide | rsc.org |
| 4 | 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile | Piperidine | Promotes intramolecular cyclization | 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethan-1-one | mdpi.com |
Metal Catalysis
Transition metal catalysts are indispensable for creating specific carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, allowing for the functionalization of the thieno[2,3-b]pyridine scaffold.
Palladium Catalysis: Palladium catalysts, particularly Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), are employed in Suzuki cross-coupling reactions. researchgate.net While demonstrated on the thieno[3,2-b]pyridine (B153574) isomer, this methodology is a standard and powerful tool for arylating heterocyclic systems. researchgate.net The mechanistic cycle involves three key stages:
Oxidative Addition: The low-valent Pd(0) catalyst inserts into a carbon-halogen bond (e.g., C-Br) on the thienopyridine core, forming a Pd(II) complex.
Transmetalation: An organoboron compound (e.g., a phenylboronic acid), activated by a base like potassium phosphate (B84403) (K₃PO₄), transfers its organic group to the palladium center, displacing the halide. researchgate.net
Reductive Elimination: The two organic ligands on the palladium complex couple, forming a new C-C bond and regenerating the active Pd(0) catalyst. researchgate.net
Copper Catalysis: Copper salts, such as copper(II) bromide (CuBr₂), can be used in conjunction with reagents like tert-butyl nitrite (B80452) (tBuONO). researchgate.net This combination is characteristic of Sandmeyer-type reactions, where an amino group is converted into a halide. The tBuONO acts as a diazotizing agent, converting the amine to a diazonium salt, which is then transformed into the bromide by the CuBr₂ catalyst. researchgate.net
Cobalt Catalysis: The synthesis of certain thieno[2,3-d]pyrimidine-5-carboxamides has been achieved using cobalt dipyridine dichloride as a catalyst. nih.gov Although this is a related heterocyclic system, the catalytic principle is relevant. In such transformations, the cobalt complex likely functions as a Lewis acid, activating a nitrile or carboxylic acid precursor towards nucleophilic attack by an amine, thereby facilitating the formation of the carboxamide bond. nih.gov
Interactive Data Table: Metal-Catalyzed Reactions on Thienopyridine Scaffolds
| Metal Catalyst | Co-reagents/Ligands | Reaction Type | Mechanistic Role | Substrate Example | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄, Phenylboronic acid | Suzuki Coupling | Catalyzes C-C bond formation via oxidative addition, transmetalation, reductive elimination. | Bromo-thienopyridine | researchgate.net |
| CuBr₂ | tBuONO | Sandmeyer-type reaction | Facilitates conversion of an amino group to a bromide via a diazonium intermediate. | Amino-thienopyridine | researchgate.net |
| Cobalt dipyridine dichloride | - | Amide formation | Acts as a Lewis acid to activate precursors for carboxamide synthesis. | Thienopyrimidine precursors | nih.gov |
Phase Transfer Catalysis (PTC)
Phase transfer catalysis is employed in multiphase reactions, typically involving an aqueous phase and an organic phase. In the context of thieno[2,3-b]pyridine-2-carboxamide chemistry, PTC conditions have been used for oxidative dimerization reactions. nih.gov The reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (NaOCl) in a CH₂Cl₂–water system proceeds more efficiently under PTC conditions. nih.gov The catalyst, usually a quaternary ammonium (B1175870) salt, forms an ion pair with the hypochlorite anion from the aqueous phase. This lipophilic ion pair can then migrate into the organic phase, where it reacts with the substrate. This overcomes the insolubility of the reactants in the different phases, accelerating the reaction rate. nih.gov
Spectroscopic and Structural Elucidation of this compound: A Mechanistic Insight
The structural characterization of this compound and its derivatives is crucial for understanding their chemical properties and potential applications. A combination of spectroscopic and crystallographic techniques provides a comprehensive view of these molecules, from their connectivity and conformation in solution to their solid-state arrangement and intermolecular interactions.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis reveal details about electron distribution, reactivity, and the energetics of chemical transformations.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In drug discovery, it is frequently employed to optimize molecular geometries and to predict the energetics of molecules, which is crucial for understanding reaction mechanisms. For instance, the structures of thieno[2,3-b]pyridine (B153569) derivatives are often optimized using DFT calculations, commonly with a basis set like B3LYP/6-31G**, before they are used in further computational studies such as molecular docking or QSAR. researchgate.net This initial optimization ensures that the ligand conformation is energetically favorable.
DFT calculations can also be used to estimate the gas-phase ionization potential of various molecular fragments, which helps in the rational selection of comonomers for creating conjugated polymers with tuned electronic properties. rsc.org This approach allows researchers to predictably adjust the orbital energy levels of resulting materials, a principle that can be applied to the design of novel thieno[2,3-b]pyridine derivatives. rsc.org
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals are key to predicting how a molecule will interact as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com
The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and indicates the molecule's propensity to accept electrons. youtube.com The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. In the context of thieno[2,3-b]pyridine-5-carboxamide derivatives, FMO analysis can help predict the most likely sites for metabolic attack or for forming key interactions with a biological target. wikipedia.orgyoutube.com For example, understanding the HOMO and LUMO levels is critical in designing panchromatic low band gap polymers based on related structures, allowing for the fine-tuning of their electronic properties. rsc.org
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in identifying potential biological targets and elucidating the structural basis for a compound's activity.
Docking simulations have been successfully used to analyze the binding of thieno[2,3-b]pyridine derivatives to various protein targets. These studies provide a detailed view of how the ligand fits into the active site of the protein.
For example, derivatives of thieno[2,3-b]pyridine have been docked into the active site of human Tyrosyl-DNA Phosphodiesterase I (TDP1), an enzyme involved in DNA repair. nih.gov The binding site for these compounds was defined around the co-crystallized ligand in the protein structure (PDB ID: 6DIE), with the catalytic site containing essential histidine residues (His263 and His493). nih.gov Similarly, N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors were docked into the DNA-binding site of the FOXM1 protein. nih.gov In another study, thieno[3,2-b]pyridine-5-carboxamide, an isomer of the title compound, was identified as a negative allosteric modulator (NAM) of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), highlighting the versatility of the thienopyridine core in targeting different receptor types. nih.govnih.gov
A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. These interactions stabilize the ligand-protein complex and are critical for biological activity.
In studies with FOXM1 inhibitors, molecular docking suggested a key role for the residues Val296 and Leu289 in the binding of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives. nih.gov For thieno[3,2-b]pyrrole-5-carboxamide derivatives targeting Lysine Specific Demethylase 1 (LSD1), docking studies found that the residue Asn535 plays a crucial role in stabilizing the inhibitors. researchgate.net When pyridyl amides of a related thieno[2,3-d]pyrimidine (B153573) scaffold were docked into the TrmD enzyme from P. aeruginosa, hydrophobic interactions with tyrosine residues (Tyr120, Tyr141) were observed for the reference ligand, though these were absent for the shorter test compounds.
| Target Protein | PDB ID | Key Interacting Residues | Reference |
|---|---|---|---|
| Tyrosyl-DNA Phosphodiesterase I (TDP1) | 6DIE | Catalytic dyad includes His263 and His493. | nih.gov |
| Forkhead Box M1 (FOXM1) | Not Specified | Val296, Leu289 | nih.gov |
| Lysine Specific Demethylase 1 (LSD1) | 5LGT, 5LGN, etc. | Asn535 | researchgate.net |
| TrmD (from P. aeruginosa) | Not Specified | Tyr120, Tyr141 (hydrophobic interactions) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal of QSAR is not only to establish these relationships but also to build predictive models that can guide the synthesis of new, more potent compounds. researchgate.netresearchgate.net
A typical QSAR study involves calculating a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties (e.g., topological, electronic, hydrophobic). mdpi.com Using statistical methods like multiple linear regression, a model is generated that correlates a selection of these descriptors with the observed biological activity. researchgate.netnih.govmdpi.com
For example, a QSAR study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives against Mycobacterium tuberculosis generated a robust model using descriptors derived from DFT-optimized structures. researchgate.net The statistical quality of a QSAR model is assessed using parameters like the coefficient of determination (R²) for the training set, the cross-validated R² (Q²), and the R² for an external test set (R²pred). researchgate.net A successful QSAR model can then be used to predict the activity of virtual compounds, allowing for the in silico design of new molecules with potentially higher efficacy. researchgate.netresearchgate.net
| Model Parameter | Description | Example Value | Reference |
|---|---|---|---|
| R² (training set) | Coefficient of determination; indicates how well the model fits the training data. | 0.8563 | researchgate.net |
| Q²cv (cross-validation) | Cross-validated R²; indicates the internal predictive ability of the model. | 0.7534 | researchgate.net |
| R²pred (test set) | R² for an external test set; indicates the external predictive ability of the model. | 0.7543 | researchgate.net |
| Molecular Descriptors | Numerical representations of chemical information used in the model. | Topological, Conformational, Electronic | mdpi.com |
Development of Predictive Models for Biological Activity
Predictive models, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) models, are crucial for forecasting the biological potency of novel compounds. For derivatives of the closely related thieno[3,2-b]pyrrole-5-carboxamide scaffold, researchers have successfully developed robust 3D-QSAR models to understand their activity as inhibitors of Histone Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. preprints.orgrsc.orgresearchgate.netscispace.com
These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have demonstrated strong verification and prediction capabilities. preprints.orgrsc.orgresearchgate.net The statistical significance of these models underscores their utility in guiding the design of new, more potent inhibitors. scispace.com For instance, a study on thieno[3,2-b]pyrrole-5-carboxamide derivatives yielded models with high predictive accuracy, which were then used to design novel molecules with potentially high activity. preprints.orgresearchgate.net
| Model | q² | r² | r²pred | Source |
| CoMFA | 0.783 | 0.944 | 0.851 | preprints.org, rsc.org, researchgate.net |
| CoMSIA | 0.728 | 0.982 | 0.814 | preprints.org, rsc.org, researchgate.net |
q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²pred: Predictive correlation coefficient for the external test set.
Correlating Structural Features with Observed Biological Outcomes
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific molecular features of the this compound scaffold influence its biological effects.
Substitution on the Phenyl Carboxamide Ring : Established SAR data has shown that substitutions on the phenyl carboxamide ring are critical. For example, introducing a para-substitution on this ring can lead to a loss of anti-proliferative activity. nih.gov Conversely, 2,3-disubstitution (ortho, meta) on the phenyl carboxamide in certain alcohol-containing derivatives leads to excellent cell growth inhibition. mdpi.com
Modifications at the C-5 Position : The introduction of a methylene-hydroxyl group at the C-5 position has been shown to improve anti-proliferative activity compared to non-hydroxylated analogues. mdpi.com Further modification of this alcohol group into esters and carbonates was hypothesized to disrupt tight crystal packing by increasing rotatable bonds and bulk, potentially improving solubility and cellular penetration. mdpi.com
Substitutions on the Thieno[2,3-b]pyridine Core : For activity against Mycobacterium tuberculosis, substitutions at both the 4- and 6- positions of the core are crucial for high potency. acs.org A trifluoromethyl group was found to be the best substituent at the 4-position, while hydrogen bond acceptors in the para-position of a phenyl ring at the 6-position conferred the best activity. acs.org In contrast, introducing an unsubstituted phenyl ring at the 6-position resulted in a loss of activity. acs.org
Amide Group Modifications : In the context of antitubercular activity, bulkier amides were found to have better activity than their less bulky counterparts. acs.org
Fused Rings : Fusing a cycloalkyl ring at the 5,6-positions of the pyridine (B92270) ring has been shown to improve activity, an effect attributed to increased lipophilicity which may lead to better interactions within the lipophilic pocket of target enzymes. nih.gov
| Structural Modification | Position | Observed Biological Outcome | Target/Activity | Source(s) |
| Para-substitution | Phenyl carboxamide ring | Loss of activity | Anti-proliferative | nih.gov |
| Ortho, Meta-disubstitution | Phenyl carboxamide ring | Excellent cell growth inhibition | Anti-proliferative | mdpi.com |
| Methylene-hydroxyl group | C-5 | Improved activity | Anti-proliferative | mdpi.com |
| Ester/Carbonate groups | C-5 (on hydroxyl) | Increased activity | Anti-proliferative | mdpi.com |
| Trifluoromethyl group | 4-position | Optimal potency | Anti-tuberculosis | acs.org |
| Phenyl with p-HBA | 6-position | Optimal potency | Anti-tuberculosis | acs.org |
| Unsubstituted Phenyl | 6-position | Loss of activity | Anti-tuberculosis | acs.org |
| Bulky groups | Amide | Better activity | Anti-tuberculosis | acs.org |
| Fused cycloalkyl ring | 5,6-positions | Improved activity | Anti-proliferative | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide critical insights into the dynamic behavior of ligand-receptor complexes, revealing information about conformational changes and the stability of binding interactions over time.
In studies of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, MD simulations were performed on newly designed compounds that showed high predictive activity from QSAR models. preprints.orgrsc.orgresearchgate.net These simulations were instrumental in exploring the possible binding modes of the inhibitors within the active site of the LSD1 enzyme. scispace.com A key finding from these simulations was the crucial role of the amino acid residue Asn535 in stabilizing the inhibitors within the binding pocket. preprints.orgrsc.orgresearchgate.net This level of detail is vital for the rational design of new reversible inhibitors with improved binding affinity and stability. preprints.org Similarly, molecular docking simulations on thieno[2,3-b]pyridines targeting the TDP1 active site helped to rationalize the potency of certain isomers by showing how their constituent groups occupy specific pockets. nih.gov
In Silico ADMET Prediction for Preclinical Compound Prioritization
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational methods is a vital step in modern drug discovery. It allows for the early-stage filtering of compounds that are likely to fail in later clinical phases due to poor pharmacokinetic profiles. researchgate.net
For thieno[2,3-b]pyridine derivatives and their analogues, in silico ADMET prediction has been employed to prioritize promising candidates. Following the design of novel thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors, researchers carried out ADME and bioavailability predictions to assess their drug-likeness. preprints.orgrsc.orgresearchgate.net This analysis provides valuable guidance for selecting which computationally designed compounds should be synthesized and tested experimentally. scispace.com
In the development of thieno[3,2-b]pyridine-5-carboxamide modulators of the mGlu5 receptor, DMPK (Drug Metabolism and Pharmacokinetics) profiling was essential. nih.gov This led to the identification of compounds that were not only highly potent but also brain penetrant and possessed improved oral bioavailability in rats. nih.govnih.govresearchgate.net Online servers and specialized software are commonly used to calculate a range of physicochemical properties and pharmacokinetic parameters. nih.gov These predictions help to establish the drug-likeness of synthesized compounds and guide further optimization. nih.gov
Pharmacological Investigations and Biological Target Modulation Preclinical Focus
Enzyme Inhibition Studies
Derivatives of the thieno[2,3-b]pyridine (B153569) nucleus have been synthesized and evaluated against a panel of enzymes implicated in pathological processes, revealing a pattern of multi-target engagement. The following sections delineate the inhibitory activities observed for this class of compounds against specific enzymes.
Phosphoinositide Specific-Phospholipase C (PI-PLC) Inhibition
The thieno[2,3-b]pyridine scaffold was initially identified through in silico screening as a potential inhibitor of phosphoinositide-specific phospholipase C (PLC). researchgate.net This family of enzymes is crucial for intracellular signaling, and its dysregulation is linked to tumorigenesis. Subsequent studies have established that thieno[2,3-b]pyridine derivatives function as multi-targeting compounds, with activity against PLC isoforms. researchgate.net
For instance, the anticancer activity of some thieno[2,3-b]pyridines has been linked to the modulation of PLCδ1/3. researchgate.net The family of thieno[2,3-b]pyridines are recognized as inhibitors of phospholipase C isoforms and have demonstrated efficacy as anticancer agents against a wide array of cancer cell lines. researchgate.net One derivative, (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, belongs to this group of compounds that target PI-PLC. researchgate.net
Pim-1 Kinase Inhibition
Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene involved in cell survival and proliferation, making it an attractive target for cancer therapy. Several series of thieno[2,3-b]pyridine derivatives have been synthesized and assessed for their ability to inhibit Pim-1 kinase.
In one study, three series of 5-bromo-thieno[2,3-b]pyridines with amide or benzoyl groups at the 2-position were prepared. researchgate.nettandfonline.com The evaluation of their Pim-1 enzyme inhibitory activity showed that compounds 3c and 5b displayed moderate inhibition. researchgate.nettandfonline.com A separate investigation into pyridine (B92270) and thieno[2,3-b]pyridine derivatives as Pim-1 kinase inhibitors identified several potent compounds. acs.org Compound 8d emerged as the most potent inhibitor, followed by compounds 5b , 15e , 10c , and 13h . acs.org The inhibitory concentrations for these compounds highlight the potential of the thieno[2,3-b]pyridine scaffold for targeting this kinase. acs.org
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| 5b | 12.71 | researchgate.nettandfonline.com |
| 3c | 35.7 | researchgate.nettandfonline.com |
| 8d | 0.019 | acs.org |
| 5b (from second study) | 0.044 | acs.org |
| 15e | 0.083 | acs.org |
| 10c | 0.128 | acs.org |
| 13h | 0.479 | acs.org |
c-Src Non-Receptor Tyrosine Kinase Inhibition
The c-Src non-receptor tyrosine kinase is a key mediator of signaling pathways that control cell proliferation, differentiation, and migration. Its deregulation is a factor in tumor progression. A novel series of c-Src inhibitors was developed based on a 3-amino-thieno[2,3-b]pyridine structure. nih.gov Molecular modeling and X-ray crystallography studies of an active compound provided insights into its interaction within the ATP hydrophobic pocket of the enzyme. nih.gov
Further in silico studies involving docking simulations suggested that certain thienopyridine derivatives could potentially bind to key amino acid residues, such as Thr339, in the active site of c-Src tyrosine kinase. researchgate.net These findings indicate that thienopyridine derivatives are viable candidates for further development as c-Src inhibitors. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell growth and is a validated target in cancer therapy. While research has focused heavily on the related thieno[2,3-d]pyrimidine (B153573) scaffold, the broader thieno-fused heterocyclic class has shown significant EGFR inhibitory activity.
For example, a series of thieno[2,3-d]pyrimidine derivatives were synthesized, with compound 7a identified as a promising dual EGFR inhibitor, active against both wild-type and mutant forms of the enzyme. nih.govigi-global.com Another study on 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives found that compound 6g demonstrated the most potent inhibitory activity against an EGFR high-expressing cell line with an IC₅₀ of 9.68 ± 1.95 µmol·L⁻¹. nih.gov These findings on structurally related thieno-fused systems suggest the potential utility of the core thiophene-pyridine structure in designing EGFR inhibitors.
| Compound | Target | IC₅₀ | Reference |
|---|---|---|---|
| Compound 7a | EGFR wild-type & EGFRT790M | Data not specified | nih.govigi-global.com |
| Compound 6g | EGFR (in A549 cells) | 9.68 ± 1.95 µM | nih.gov |
Cyclooxygenase (COX-1/2) and 5-Lipoxygenase (5-LOX) Inhibition
The enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are central to the inflammatory process through their production of prostaglandins (B1171923) and leukotrienes, respectively. Research into thienopyridine derivatives has explored their potential as anti-inflammatory agents by targeting these enzymes.
A review of thienopyridine analogues notes their broad biological activities, including anti-inflammatory effects. igi-global.com One study evaluated hydrazones incorporating a thienopyridine moiety for their potential as COX-2 inhibitors. igi-global.com While direct IC₅₀ values for thieno[2,3-b]pyridine-5-carboxamide are not detailed, related structures like 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives have been reported as dual 5-LOX/COX inhibitors. researchgate.net This suggests that the thiophene-based core is amenable to modifications that can confer inhibitory activity against these inflammatory enzymes.
Acetylcholinesterase and Proto-oncogene Tyrosine-Protein Kinase (Src) Inhibition
In the search for treatments for neurodegenerative disorders like Alzheimer's disease, acetylcholinesterase (AChE) has been a key target. In silico experiments on dimeric products derived from 3-aminothieno[2,3-b]pyridine-2-carboxamides suggested they are promising candidates for further investigation as inhibitors of both acetylcholinesterase and the proto-oncogene tyrosine-protein kinase Src. nih.govacs.org
Other related heterocyclic systems have also been explored. For instance, a series of 4-amino-5,6,7,8-tetrahydro-2,3-diphenylthieno[2,3-b]quinoline (14 ) was prepared and found to be a competitive inhibitor of AChE. science.gov Another study synthesized novel octahydrobenzo acs.orgigi-global.comthieno[2,3-b]quinolin-11-amine derivatives, with compound 2h showing an AChE inhibition IC₅₀ value of 9.24 ± 0.01 μM × 10⁻². These results point to the potential of the thieno[2,3-b]pyridine framework as a foundation for developing dual-action inhibitors targeting both cancer and neurodegenerative pathways.
| Compound | IC₅₀ (AChE) | Reference |
|---|---|---|
| Compound 2h | 9.24 ± 0.01 μM × 10⁻² | |
| Compound 14 | Competitive inhibitor (specific IC₅₀ not provided) | science.gov |
Receptor Modulation Studies
The thieno[2,3-b]pyridine core has proven to be a highly effective scaffold for developing potent and selective modulators of various G-protein coupled receptors (GPCRs).
Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Negative Allosteric Modulation
A high-throughput screening (HTS) campaign identified thieno[2,3-b]pyridine derivatives as having negative allosteric modulator (NAM) effects on the metabotropic glutamate receptor subtype 5 (mGlu5). nih.gov Subsequent hit-to-lead optimization focused on improving affinity and metabolic stability, resulting in the development of compounds with nanomolar affinity. nih.govnih.gov A key advancement involved modifying the linker, which produced a 2-sulfonyl-thieno[2,3-b]pyridine derivative that met the criteria for a lead compound. nih.gov In a separate but related effort, a scaffold hopping approach from a picolinamide (B142947) series led to the identification of thieno[3,2-b]pyridine-5-carboxamide derivatives as highly potent mGlu5 NAMs. consensus.app
| Compound | Target | Activity | Potency (IC50) |
| Thieno[3,2-b]pyridine (B153574) derivative | hmGlu5 | NAM | 22 nM |
| Thieno[3,2-b]pyridine derivative | hmGlu5 | NAM | 61 nM |
This table summarizes the in vitro potency of select thieno[3,2-b]pyridine derivatives as negative allosteric modulators (NAMs) of the human metabotropic glutamate receptor subtype 5 (hmGlu5). Data sourced from consensus.app.
Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Subtype 4 Positive Allosteric Modulation
The 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold has been instrumental in the development of a new generation of potent and selective positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor. nih.govebi.ac.uk A key compound from this series, ML253 , exhibits nanomolar potency at both human and rat M4 receptors and demonstrates high selectivity over the other four muscarinic subtypes. nih.govebi.ac.uk This compound successfully overcame the species bias observed in earlier M4 PAMs. nih.gov Further development efforts have used the thieno[2,3-b]pyridine core as a starting point for creating novel tricyclic M4 PAMs, aiming to improve drug-like properties. nih.govacs.org
| Compound | Target | Activity | Potency (EC50) |
| ML253 | Human M4 | PAM | 56 nM |
| ML253 | Rat M4 | PAM | 176 nM |
| VU6016235 | Human M4 | PAM | 140 nM |
This table presents the in vitro potency of select thieno[2,3-b]pyridine-based compounds as positive allosteric modulators (PAMs) of the M4 receptor. Data sourced from nih.govebi.ac.ukacs.org.
Adenosine (B11128) A2A Receptor Antagonism
While the thieno[2,3-b]pyridine scaffold itself has been screened against a wide range of GPCRs, specific investigations into its role as an adenosine A2A receptor antagonist are less defined in the provided literature. acs.org One screening study of a thieno[2,3-b]pyridine derivative against 168 GPCRs found that the A2A receptor showed the strongest binding, suggesting it is a plausible target. acs.org However, much of the research on adenosine A2A antagonists has focused on related but distinct heterocyclic systems, such as thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines.
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism
Derivatives of the thieno[2,3-b]pyridine core, specifically thieno[2,3-b]pyridin-4-one analogues, have been identified as highly potent, non-peptide antagonists of the human Gonadotropin-Releasing Hormone (GnRH) receptor. A notable compound, T-98475 , demonstrated a high affinity for the human GnRH receptor with a half-maximal inhibitory concentration (IC50) of 0.2 nM. This discovery paved the way for further optimization, leading to a new class of orally bioavailable GnRH receptor antagonists.
Cell-Based Assays and Phenotypic Screening (In Vitro Studies)
The therapeutic potential of this compound and related analogues has been extensively evaluated in a variety of in vitro cell-based assays, particularly in the context of oncology.
Anticancer Activity: Thieno[2,3-b]pyridine derivatives have demonstrated potent antiproliferative activity across a wide range of human tumor cell lines. rsc.org In studies on prostate cancer, a panel of five compounds from this class successfully inhibited proliferation in a dose-dependent manner across cell lines representing different disease stages, including hormone-sensitive (LNCaP) and castrate-resistant (PC3, DU145) models. nih.govnih.gov The lead compound, DJ160 , was the most potent. nih.gov These compounds were found to inhibit cell motility, induce G2/M cell cycle arrest, and promote apoptosis in PC3 cells. nih.govnih.gov
In breast cancer research, derivatives have shown efficacy against triple-negative breast cancer cell lines like MDA-MB-231. nih.govrsc.org One compound was shown to arrest the cell cycle in the G2/M phase and severely affect cell morphology and migration. rsc.org
Cancer Stem Cell (CSC) Modulation: Phenotypic screening has revealed that thieno[2,3-b]pyridine compounds can modulate the cancer stem cell (CSC) population. nih.gov In studies using the MDA-MB-231 breast cancer cell line, treatment with a thieno[2,3-b]pyridine derivative led to a significant reduction in the percentage of CSCs. nih.gov The compound also influenced the expression of specific glycosphingolipids on the surface of both CSCs and non-CSCs. nih.gov These findings suggest a potential mechanism for overcoming tumor resistance and relapse. nih.govnih.gov
Metabolic Profiling: The effects of a thieno[2,3-b]pyridine compound on the metabolic profile of breast cancer cell lines (MDA-MB-231 and MCF-7) were investigated using GC-MS. The analysis identified 21 metabolites that were altered upon treatment, with the most significant impact observed in glycolysis/gluconeogenesis, pyruvate (B1213749) metabolism, and inositol (B14025) metabolism, indicating a shift from lipid to glucose metabolism.
Anti-proliferative Activity in Cancer Cell Lines
Derivatives of this compound have demonstrated significant anti-proliferative effects across a diverse range of human cancer cell lines. The cytotoxic activity of these compounds is often evaluated using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability.
Notably, certain analogs have shown potent activity against the triple-negative breast cancer cell line MDA-MB-231 and the colon cancer cell line HCT-116 . researchgate.netnih.govmdpi.com For instance, novel 5-benzoyl and 5-benzylhydroxy derivatives have exhibited IC₅₀ concentrations in the nanomolar range (25–50 nM) against both HCT116 and MDA-MB-231 cells. nih.gov The introduction of bulky ester and carbonate functional groups into the thieno[2,3-b]pyridine structure has also resulted in compounds with increased activity against these two cell lines. mdpi.com Furthermore, a study investigating (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide in cervical cancer cell lines, HeLa and SiHa , also reported cytotoxic effects. researchgate.net
In breast cancer, beyond the MDA-MB-231 line, other derivatives have been effective against the MCF-7 cell line. ekb.egekb.egmdpi.com One study found that 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide was cytotoxic to both MDA-MB-231 and MCF-7 cell lines. nih.gov Another investigation revealed that a specific derivative exhibited potent cytotoxicity against both hepatocellular carcinoma (HepG-2 ) and MCF-7 cells, with IC₅₀ values of 3.12 µM and 20.55 µM, respectively. ekb.egekb.eg
The anti-proliferative effects of these compounds also extend to prostate cancer, with demonstrated activity against the PC3 cell line. nih.gov Research has also documented the anti-proliferative activity of thieno[2,3-b]pyridine derivatives against the A549 lung cancer cell line.
Interactive Table: Anti-proliferative Activity of Thieno[2,3-b]pyridine Derivatives in Various Cancer Cell Lines
| Cell Line | Cancer Type | Derivative Type | Observed Effect | References |
|---|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 5-cinnamyl, 5-benzoyl, 5-benzylhydroxy, ester/carbonate substituted | Potent anti-proliferative activity, with some IC₅₀ values in the nM range. | researchgate.netnih.govmdpi.com |
| HCT-116 | Colon Cancer | 5-benzoyl, 5-benzylhydroxy, ester/carbonate substituted | Significant anti-proliferative activity, with some IC₅₀ values in the nM range. | researchgate.netnih.govmdpi.com |
| HeLa | Cervical Cancer | (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | Cytotoxic effects observed. | researchgate.net |
| SiHa | Cervical Cancer | (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | Cytotoxic effects observed. | researchgate.net |
| MCF-7 | Breast Cancer | Various substituted thieno[2,3-b]pyridines | Promising cytotoxic activity, with IC₅₀ values in the µM range. | ekb.egekb.egmdpi.com |
| HepG-2 | Hepatocellular Carcinoma | Substituted thieno[2,3-b]pyridines | Potent cytotoxicity with IC₅₀ values in the µM range. | ekb.egekb.eg |
| PC3 | Prostate Cancer | Various thieno[2,3-b]pyridines | Promotes G2/M cell cycle arrest and apoptosis. | nih.gov |
| A549 | Lung Cancer | Not specified | Anti-proliferative activity documented. | |
Apoptosis Induction and Cell Cycle Modulation
A key mechanism underlying the anti-proliferative effects of thieno[2,3-b]pyridine derivatives is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle.
In breast cancer cells, one derivative, 3-amino-5-oxo-N-naphthyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, was found to induce dose- and time-dependent cytotoxicity primarily through apoptosis. tandfonline.comresearchgate.net This was determined by Annexin-V-FITC and propidium (B1200493) iodide staining. tandfonline.com Another study on the MDA-MB-231 and MCF-7 breast cancer cell lines showed that treatment with 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide led to a significant increase in both early and late apoptotic cells. nih.gov Specifically, in MDA-MB-231 cells, there was a notable increase in early, late, and total apoptosis, while in MCF-7 cells, the increase was observed in late and total apoptosis. nih.gov
Furthermore, in the context of prostate cancer, thieno[2,3-b]pyridine compounds have been shown to promote G2/M cell cycle arrest in the PC3 cell line. nih.gov Flow cytometry analysis revealed that treatment with these inhibitors led to an accumulation of cells in the G2/M phase, ultimately leading to cell death. nih.gov This cell cycle arrest was accompanied by an increase in apoptosis, as measured by DNA hypodiploidy and caspase-3/7 activity. nih.gov
Effects on Cancer Stem Cell (CSC) Populations and Glycophenotypic Changes
Recent research has highlighted the impact of thieno[2,3-b]pyridine derivatives on cancer stem cells (CSCs), a subpopulation of tumor cells believed to drive tumor progression and resistance to therapy.
One study investigated the effects of 3-amino-5-oxo-N-naphthyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide on breast (MDA-MB-231) and prostate (Du-145) cancer stem-like cell populations. tandfonline.comresearchgate.net In MDA-MB-231 cells, this compound led to a slight but statistically significant decrease in the CD44+/CD24- CSC subpopulation. nih.gov It also induced changes in the glycophenotype, specifically increasing the expression of the ganglioside GM3 per breast CSC and decreasing the percentage of prostate GM3+ CSCs. tandfonline.comresearchgate.net Additionally, the percentage of CD15s+ CSCs was lower in both cell lines after treatment. tandfonline.comresearchgate.net
Another novel thieno[2,3-b]pyridine compound, 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, was found to lower the percentage of CSCs in MDA-MB-231 breast cancer cells. nih.gov This was associated with a shift in cellular metabolism from lipids to glucose. nih.gov In ovarian cancer cell lines (SK-OV-3 and OVCAR-3), this same compound reduced the percentage of CSCs and induced changes in the expression of various glycosphingolipids. mdpi.com
Antimicrobial Activity against Bacterial and Fungal Strains
Thieno[2,3-b]pyridine derivatives have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens.
Several studies have synthesized and evaluated new thieno[2,3-b]pyridine-based compounds for their in vitro antimicrobial activity. One such study reported that newly synthesized derivatives showed promising activity against a panel of five bacterial and five fungal strains, with one compound in particular exhibiting MIC values in the range of 4-16 μg/mL. ekb.egekb.eg
Another investigation focused on thieno[2,3-b]thiophene (B1266192) derivatives, which share a similar structural core. These compounds were tested against Gram-positive bacteria such as Streptococcus pneumoniae and Bacillus subtilis, and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.gov They were also evaluated against fungal strains including Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, and Candida albicans. nih.gov Certain derivatives displayed potent activity, with one being more effective than the standard drug Amphotericin B against Geotricum candidum. nih.gov
Furthermore, research on other thieno[2,3-b]pyridine-based compounds has shown significant antibacterial activity, particularly against Gram-negative strains. researchgate.net Some of these compounds were found to inhibit E. coli DNA gyrase, a crucial enzyme for bacterial DNA replication. researchgate.net
Anti-inflammatory Effects in Cellular Models
The anti-inflammatory potential of thieno[2,3-b]pyridine derivatives has been explored in preclinical models. These compounds have been investigated for their ability to inhibit key enzymes involved in the inflammatory cascade.
One area of focus has been the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated at sites of inflammation. Certain thieno[2,3-b]pyridine derivatives have been identified as effective inhibitors of COX-2. researchgate.net Additionally, some derivatives have been investigated as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another important enzyme in the synthesis of pro-inflammatory mediators. researchgate.net In a rat paw edema model, these compounds demonstrated potent anti-inflammatory activity. researchgate.net
Antioxidant Activity Assays
The antioxidant properties of thieno[2,3-b]pyridine derivatives have been assessed through various in vitro assays. These studies measure the capacity of the compounds to scavenge free radicals and inhibit lipid peroxidation.
One study evaluated the antioxidant activity of aminodiarylamines in the thieno[3,2-b]pyridine series using methods such as the DPPH radical scavenging assay, reducing power assay, and inhibition of lipid peroxidation in porcine brain cells. nih.govtandfonline.com The results indicated that the position of the amino group on the diarylamine structure significantly influenced the antioxidant potential, with some derivatives showing EC₅₀ values lower than the standard antioxidant Trolox. nih.govtandfonline.com
Another investigation of bis(thieno[2,3-b]pyridines) demonstrated significant DPPH antioxidant activity. researchgate.net Similarly, certain symmetrically substituted thieno[2,3-b]thiophenes have been evaluated for their antioxidant potential using the DPPH scavenging method, with some compounds exhibiting dose-dependent activity. ekb.eg
Alpha-Amylase Inhibition
While the primary focus of pharmacological investigations has been on anticancer and antimicrobial activities, some research has explored other potential therapeutic applications of thieno[2,3-b]pyridine derivatives. One such area is the inhibition of alpha-amylase, an enzyme involved in carbohydrate digestion. The inhibitory activity of certain thieno[2,3-b]pyridine derivatives against alpha-amylase has been reported, suggesting a potential role for these compounds in the management of conditions related to carbohydrate metabolism.
In Vivo Efficacy Studies in Animal Models
The preclinical therapeutic potential of this compound and its derivatives has been explored in a variety of animal models, demonstrating a range of biological activities. These in vivo studies are crucial for establishing the preliminary efficacy and pharmacological profile of these compounds before they can be considered for further development. Investigations have spanned anti-inflammatory, insecticidal, and neurological applications, providing a foundational understanding of their effects in a biological system.
Anti-inflammatory Models (e.g., Rat Paw Oedema Model)
Derivatives of the thieno[2,3-b]pyridine scaffold have been evaluated for their anti-inflammatory properties using the well-established carrageenan-induced rat paw oedema model. researchgate.net This model is a standard for acute inflammation, where the injection of carrageenan into a rat's paw elicits a localized inflammatory response characterized by swelling (oedema). plos.orgnih.govspringernature.com
In these studies, the anti-inflammatory potency of thieno[2,3-b]pyridine derivatives was found to be superior to that of the reference non-steroidal anti-inflammatory drug (NSAID), ibuprofen. researchgate.net The mechanism underlying this enhanced activity is believed to be the dual inhibition of two key enzymes in the eicosanoid biosynthesis pathway: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). researchgate.net By inhibiting both COX-1/2 and 5-LOX, these compounds can more effectively reduce the production of pro-inflammatory mediators. researchgate.net
The efficacy of these compounds is quantified by measuring the reduction in paw swelling compared to a control group. The percentage of inhibition provides a direct measure of the anti-inflammatory effect.
Table 1: Anti-inflammatory Activity of Thieno[2,3-b]pyridine Derivatives in the Rat Paw Oedema Model
| Compound | Inhibition of Oedema (%) | Reference Drug (Ibuprofen) Inhibition (%) | Proposed Mechanism |
|---|---|---|---|
| Thieno[2,3-b]pyridine Derivative Series | Potency higher than reference | Standard Reference | Dual inhibition of COX-1/2 and 5-LOX |
Effects on Insecticidal Activity (e.g., Aphis gossypii)
The thieno[2,3-b]pyridine scaffold has also been utilized in the development of novel insecticides. nih.govresearchgate.netresearchgate.net Specifically, 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) has served as a key intermediate in the synthesis of new compounds tested for their insecticidal activity against the cotton aphid, Aphis gossypii. nih.govresearchgate.netresearchgate.netacs.org
**Table 2: Effects of Thieno[2,3-b]pyridine Derivatives on *Aphis gossypii***
| Compound Class | Target Organism | Observed Effects at Sublethal Concentrations |
|---|---|---|
| Novel Thieno[2,3-b]pyridine Derivatives | Aphis gossypii (nymphs and adults) | Increased nymphal instar duration, increased generation time, decreased adult longevity |
Preclinical Models of Neurological Disorders (e.g., Schizophrenia)
Research into the therapeutic potential of related isomers, specifically thieno[3,2-b]pyridine-5-carboxamides, has identified them as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). nih.govnih.gov The mGlu5 receptor is a target of interest for a variety of neurological and psychiatric conditions. nih.gov Selective mGlu5 NAMs have been evaluated preclinically and clinically for potential applications in treating disorders such as schizophrenia, fragile X syndrome, and major depressive disorder, among others. nih.gov
The development of non-acetylene-based mGlu5 NAMs is a key research focus, and the thieno[3,2-b]pyridine core has been identified as a promising scaffold in this area. nih.gov These compounds have demonstrated high potency and brain penetration in preclinical models. nih.govnih.gov While direct studies on this compound in schizophrenia models are not as prevalent, the findings for its isomer highlight the potential of the broader thienopyridine class of compounds in modulating neurological pathways relevant to psychiatric disorders.
Table 3: Preclinical Profile of Thieno[3,2-b]pyridine-5-carboxamide Derivatives for Neurological Applications
| Compound Class | Biological Target | Potential Therapeutic Areas | Preclinical Finding |
|---|---|---|---|
| Thieno[3,2-b]pyridine-5-carboxamide Derivatives | Metabotropic Glutamate Receptor 5 (mGlu5) | Schizophrenia, Fragile X Syndrome, Depression | Potent negative allosteric modulators with brain penetration |
General Preclinical Efficacy Assessment
The thieno[2,3-b]pyridine nucleus is recognized for its significant and diverse pharmacological activities, which have been confirmed in various preclinical assessments. Beyond the specific applications in inflammation and insecticidal control, this class of compounds has shown potential as antimicrobial, antiviral, and antidiabetic agents. researchgate.net
Furthermore, certain thieno[2,3-b]pyridine analogues have been investigated for their anticancer properties, showing growth inhibition against a range of human tumor cell lines. rsc.org Their mechanism of action in this context is suggested to be the inhibition of phosphoinositide-specific phospholipase C (PLC), an enzyme class involved in cellular signaling pathways that can be dysregulated in cancer. rsc.org The ability of these compounds to also act as effective inhibitors of enzymes like DNA gyrase and COX-2 further broadens their preclinical efficacy profile. researchgate.net
Table 4: Overview of Preclinical Pharmacological Activities of Thieno[2,3-b]pyridines
| Pharmacological Activity | Associated Target/Mechanism |
|---|---|
| Anti-inflammatory | COX-1/2 and 5-LOX inhibition |
| Anticancer | Phosphoinositide-specific phospholipase C (PLC) inhibition |
| Enzyme Inhibition | DNA gyrase, COX-2 |
| Other Potential Activities | Antimicrobial, Antiviral, Antidiabetic |
Structure Activity Relationship Sar Studies and Pharmacophore Development
Impact of Substituents on Thieno[2,3-b]pyridine (B153569) Ring System on Biological Activity
The biological activity of the thieno[2,3-b]pyridine scaffold is highly sensitive to the nature and position of various substituents on both the core heterocyclic system and its appended moieties.
Research into the antitubercular properties of 3-aminothieno[2,3-b]pyridine-2-carboxamides has demonstrated that substitutions at both the 4- and 6-positions of the thieno[2,3-b]pyridine core are critical for high potency. nih.gov While the precise reason requires more investigation, the trifluoromethyl group has been identified as the optimal substituent at the 4-position. nih.gov For the 6-position, substituents possessing hydrogen bond acceptors in the para-position tend to enhance activity. nih.gov For instance, a 3,4-methylenedioxyphenyl group at the 6-position was found to be very active against M. tuberculosis, whereas a 3,4-dimethylphenyl derivative showed no activity, suggesting that the steric bulk of substituents at this position can negatively impact efficacy. acs.org
In the context of anticancer activity, the substitution pattern on the N-phenyl carboxamide ring is a major determinant of potency. Double substitution at the ortho- and meta-positions (2'- and 3'-positions) of the phenyl ring, such as a 2'-methyl and 3'-chloro combination, leads to excellent cell growth inhibition. mdpi.comnih.gov Conversely, introducing substituents at the para-position (4'-position) of the phenyl carboxamide ring generally results in a loss of direct anti-proliferative activity. nih.gov However, these para-substituted analogs have shown promise as chemosensitizers, augmenting the efficacy of other anticancer drugs like topotecan. nih.gov
Furthermore, studies have shown that fusing a cycloalkyl ring at the 5,6-positions of the pyridine (B92270) ring can lead to improved anti-proliferative activity, which is attributed to increased lipophilicity and better interaction with the lipophilic pocket of target enzymes like phosphoinositide-specific phospholipase C (pi-PLC). nih.gov
| Position | Substituent | Effect on Biological Activity | Target/Model |
| 4 | Trifluoromethyl (-CF₃) | Optimal for antitubercular activity. nih.gov | M. tuberculosis |
| 6 | Phenyl | No activity against M. tuberculosis. nih.gov | M. tuberculosis |
| 6 | 3,4-methylenedioxyphenyl | Very active (IC₉₀ = 0.94 μM). acs.org | M. tuberculosis |
| 6 | 3,4-dimethylphenyl | No activity. acs.org | M. tuberculosis |
| N-Phenyl (2', 3') | 2'-Me, 3'-Cl | Favorable for potent anti-proliferative activity. nih.gov | Cancer Cell Lines |
| N-Phenyl (4') | 4'-Cl or 4'-OCH₃ | Loss of anti-proliferative activity, but enhances chemosensitization. nih.gov | H460 Lung Cancer |
| 5,6-fused | Cycloalkyl ring | Improved anti-proliferative activity. nih.gov | Cancer Cell Lines |
Role of the Carboxamide Moiety in Target Binding and Efficacy
In the context of anticancer agents, the orientation and substitution of the N-aryl carboxamide are critical. SAR studies have consistently shown that the substitution pattern on the phenyl ring of the carboxamide dictates the potency. For example, compounds with 2,3-disubstitution on the phenyl carboxamide exhibit potent anti-proliferative effects, suggesting this part of the molecule is highly optimized for interacting with its target. researchgate.net This interaction is likely with a lipophilic pocket of the target enzyme. nih.gov
For antitubercular derivatives, while the core thieno[2,3-b]pyridine substitutions are important, the amide portion also plays a role. The activity was lost when the amide was derived from 2,3-dimethylbenzylamine (B1305118) or pyrrolidine (B122466) in a compound with a 3,4-methylenedioxybenzene group at the 6-position. nih.gov Interestingly, the free amino group at the 3-position may contribute positively to the antitubercular pharmacophore, but it might also be involved in cytotoxicity against human cell lines. acs.org
The importance of the carboxamide is further highlighted in studies of related isomers. For instance, in thieno[3,2-b]pyridine-5-carboxamide derivatives acting as mGlu₅ negative allosteric modulators (NAMs), moving a fluoro substituent on the pyridine amide from the 5-position to the 6-position caused a significant drop in potency, while a methyl group at the 6-position improved potency. acs.org This demonstrates the high sensitivity of target binding to the electronic and steric properties of the carboxamide moiety.
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. These strategies have been applied to the thieno[2,3-b]pyridine class and its isomers.
A notable example of bioisosteric replacement within the thieno[2,3-b]pyridine scaffold involves the phenyl moiety of the carboxamide group. It was discovered that this phenyl ring could be successfully replaced by an α-naphthyl group, yielding compounds that retained significant anti-proliferative activity in the nanomolar range against various cancer cell lines. rsc.org
Scaffold hopping has been effectively used in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). In one study, the thieno[3,2-b]pyridine-5-carboxamide core was identified as a competent replacement for a previously reported picolinamide (B142947) scaffold, leading to novel and potent mGlu₅ NAMs. nih.govnih.govresearchgate.net This demonstrates that the thienopyridine core can serve as a suitable bioisosteric scaffold for other heterocyclic systems while maintaining the necessary orientation of key pharmacophoric elements. Conversely, other core replacements, such as thieno[3,2-d]pyrimidine (B1254671) and imidazo[1,2-b]pyridazine, proved to be ineffective, highlighting the specific structural and electronic requirements of the target. nih.gov
However, not all bioisosteric replacements are successful. In the development of PI3K inhibitors based on the related thieno[2,3-d]pyrimidine (B153573) scaffold, replacing a critical 3-hydroxyl group on a phenyl ring with its bioisostere, an amino (NH₂) group, led to the abolishment of enzymatic activity. nih.gov This indicates that even subtle changes can dramatically affect target binding and efficacy.
Development of Pharmacophore Models
Pharmacophore models are essential tools that distill the complex SAR data into a three-dimensional representation of the key chemical features required for biological activity. Such models guide the design of new, more potent, and selective compounds.
For the anticancer thieno[2,3-b]pyridines, molecular modeling studies have led to the development of a docking scaffold for phosphoinositide-specific phospholipase C (PLC), a proposed target for this class of compounds. rsc.org The initial discovery of these compounds as pi-PLC inhibitors was achieved through virtual high-throughput screening, a process reliant on a pre-existing pharmacophore or binding site model. mdpi.comnih.gov The consistent anti-proliferative activity of analogs designed based on these models supports the hypothesis that they function, at least in part, by inhibiting the PLC enzyme class. rsc.org
Pharmacophore models have also been instrumental in the development of inhibitors for other targets. For instance, new thieno[2,3-d]pyrimidine derivatives were designed as PI3K inhibitors by maintaining the common pharmacophoric features of known potent inhibitors, such as the presence of a morpholine (B109124) group which often forms a key hydrogen bond with the hinge region of the kinase. nih.gov Docking studies of the most active compounds confirmed that they adopted a binding mode comparable to known inhibitors. nih.gov
These models not only confirm SAR findings but also provide a predictive framework. A virtual screen using a PLC-based model successfully identified four new compounds with increased specificity against leukemia cell lines from the NCI60 panel, suggesting these models can be used to fine-tune selectivity. rsc.org
Relationship between Crystallographic Packing and Biological Activity
The arrangement of molecules in a solid-state crystal, known as crystallographic packing, can have a significant impact on a drug's physicochemical properties, particularly solubility, which in turn affects its biological activity. For the 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine series, a distinct relationship between crystal packing and anti-proliferative efficacy has been established. mdpi.com
These compounds are characterized by a highly planar structure, which facilitates strong intermolecular interactions, including hydrogen bonds and π-stacking. mdpi.com This leads to tight crystal packing and, consequently, poor aqueous solubility. It has been proposed that the low solubility is not due to a lack of polar groups but rather the high energy of the crystal lattice, which hinders dissolution. mdpi.com
To address this, a "prodrug-like" strategy was employed, not to improve metabolism, but specifically to disrupt the crystal packing. mdpi.com Bulky and easily cleavable ester and carbonate functional groups were incorporated into the structure. The addition of these moieties, by increasing the number of rotatable bonds and adding steric bulk, was hypothesized to disrupt the planar, tightly-packed crystal structure. mdpi.com This disruption would lower the crystal lattice energy, thereby increasing solubility and allowing for higher intracellular concentrations of the active compound. mdpi.com
The results confirmed this hypothesis: the novel derivatives with the bulky groups designed to disrupt crystal packing exhibited increased anti-proliferative activity against HCT-116 colon cancer cells and the MDA-MB-231 triple-negative breast cancer cell line when compared to the parent alcohol-containing compounds. mdpi.com This study provides direct evidence that modulating crystallographic packing can be a viable strategy to improve the biological activity of this class of compounds. mdpi.com
Advanced Applications and Future Research Directions in Chemical Biology
Thieno[2,3-b]pyridine-5-carboxamide as a Versatile Synthetic Intermediate
While extensive literature on this compound as a synthetic intermediate is still emerging, the broader thieno[2,3-b]pyridine (B153569) class is well-established as a foundational scaffold for creating more complex molecules. The functionalization of substituents and the addition of new rings to the core system are common strategies to broaden the applications of these compounds. nih.gov
The synthesis of the thieno[2,3-b]pyridine core itself often proceeds via multicomponent reactions, such as the Gewald reaction, followed by cyclization. For instance, 3-aminothieno[2,3-b]pyridine-2-carboxamides are typically synthesized by reacting a 2-thioxo-1,2-dihydropyridine-3-carbonitrile with an appropriate N-aryl-2-chloroacetamide in the presence of a base like potassium hydroxide (B78521). nih.govacs.org This modular synthesis allows for the introduction of various substituents, which can then serve as handles for further chemical transformations. The carboxamide group, whether at the 5-position or elsewhere, provides a reactive site for modifications or can act as a crucial pharmacophoric element. The core's utility is further demonstrated by its role as a precursor in the synthesis of fused heterocyclic systems.
Integration into Complex Polyheterocyclic Systems
The thieno[2,3-b]pyridine framework serves as an excellent starting point for the construction of larger, polyheterocyclic systems, which often exhibit unique biological activities. nih.gov The strategic placement of functional groups on the thieno[2,3-b]pyridine ring allows for subsequent cyclization reactions to build new fused rings.
A notable example involves the use of a 3-aminothieno[2,3-b]pyridine-2-carbonitrile derivative to synthesize a pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine. In one study, 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile was reacted with formamide (B127407) under reflux conditions to yield the corresponding pyrimidino[4',5':4,5]thieno[2,3-b]pyridine. mdpi.com Similarly, other research has demonstrated the utility of thieno[2,3-b]pyridine derivatives in creating various condensed heterocyclic compounds, including pyridothienopyridines. researchgate.net These transformations highlight the scaffold's capacity to act as a building block for structurally diverse and complex molecules with potential therapeutic applications, such as phosphodiesterase type 4 inhibitors and multitarget Ser/Thr kinase inhibitors. nih.gov
Strategies for Enhancing Selectivity and Potency
A primary focus of research on thieno[2,3-b]pyridine derivatives is the optimization of their biological activity through systematic structural modifications. Structure-activity relationship (SAR) studies have revealed key structural motifs that govern the potency and selectivity of these compounds against various biological targets.
Key strategies for enhancing activity include:
Substitution on the Aryl Carboxamide Ring: The nature and position of substituents on the N-aryl carboxamide moiety are critical. For anti-proliferative activity, it has been shown that ortho- and meta- double substitution on the phenyl ring leads to high potency, with growth inhibition (GI₅₀) values in the nanomolar range. rsc.org Conversely, introducing a substituent at the para-position of this ring often results in a significant loss of anti-proliferative activity. rsc.org
Modification of the Core Scaffold: Alterations to the thieno[2,3-b]pyridine core itself are crucial. For activity against Mycobacterium tuberculosis, substitutions at both the 4- and 6-positions of the thieno[2,3-b]pyridine ring appear necessary. acs.org The trifluoromethyl group was identified as a particularly effective substituent at the 4-position. acs.org
Exploring Alternative Moieties: Replacing the N-phenyl ring with other aromatic systems, such as an α-naphthyl group, has been shown to maintain potent anticancer activity. rsc.org
Improving Physicochemical Properties: Poor water solubility can limit the clinical application of potent thieno[2,3-b]pyridine derivatives. researchgate.net Strategies to overcome this include introducing polar groups like alcohols, ketones, or substituted amines onto the scaffold. researchgate.net
| Modification Area | Substituent/Strategy | Effect on Biological Activity | Reference |
|---|---|---|---|
| N-Aryl Carboxamide Ring | ortho- and meta-disubstitution | Increased anti-proliferative potency (nM range) | rsc.org |
| N-Aryl Carboxamide Ring | para-substitution | Loss of anti-proliferative activity | rsc.org |
| Thieno[2,3-b]pyridine Core | Substitutions at 4- and 6-positions | Required for activity against M. tuberculosis | acs.org |
| N-Aryl Moiety | Replacement of phenyl with α-naphthyl | Maintained potent anti-proliferative activity | rsc.org |
| Overall Scaffold | Introduction of polar groups (alcohols, ketones) | Improved aqueous solubility | researchgate.net |
Development of Chemical Probes for Biological Pathway Elucidation
Thieno[2,3-b]pyridine derivatives serve as valuable chemical probes for exploring complex biological processes, owing to their ability to modulate the function of multiple protein targets. mdpi.com These targets include phospholipase C (PLC), various kinases, G protein-coupled receptors (GPCRs), and enzymes involved in DNA repair. mdpi.comnih.gov
For example, a specific thieno[2,3-b]pyridine derivative, 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, was used to investigate the molecular mechanisms of ovarian cancer. mdpi.com The study examined the compound's effects on cytotoxicity, apoptosis induction, and metabolomic profiles of cancer cell lines. mdpi.com Furthermore, it was used to probe changes in the expression of glycosphingolipids (GSLs) in cancer stem cells (CSCs), revealing that these compounds can alter the glycophenotype of tumor cells. mdpi.com
The specific compound 7-Methyl-4H-thieno[2,3-b]pyridine-5-carboxamide has been part of the National Cancer Institute's (NCI) screening program, which assesses the anticancer activity of compounds across a wide panel of human tumor cell lines, indicating its relevance in the search for new anticancer agents. ontosight.ai The development of such probes is crucial for identifying new therapeutic targets and understanding the underlying biology of diseases like cancer.
Role in Mechanistic Organic Chemistry Research
Beyond their biological applications, thieno[2,3-b]pyridines are also valuable tools in mechanistic organic chemistry research. The study of their synthesis and reactivity can lead to the discovery of novel chemical transformations and reaction mechanisms.
A compelling example is the investigation into the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.govacs.org Researchers found that treating these compounds with a simple household bleach solution (aq. NaOCl) led to an unexpected and unusual oxidative dimerization, forming complex polyheterocyclic systems. nih.govacs.org The reaction was found to be highly stereoselective and proceeded through different mechanistic pathways depending on the solvent system used. nih.gov This research highlights how studying the reactivity of the thieno[2,3-b]pyridine scaffold can uncover novel and complex chemical pathways. Such studies are not only fundamentally important for advancing organic chemistry but can also provide insights into the possible metabolic in vivo oxidation pathways for thienopyridine-based drugs. acs.org
Q & A
Q. What synthetic methodologies are commonly employed to prepare Thieno[2,3-b]pyridine-5-carboxamide derivatives?
this compound derivatives are typically synthesized via cyclocondensation reactions. For example:
- Cyclization with chloroacetone or ethyl chloroacetate : Reacting 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with chloroacetone yields thieno[2,3-b]pyridine scaffolds .
- Gewald reaction : Substituted 2-aminothiophenes are condensed with nitriles or esters to form fused thienopyridines, followed by carboxamide functionalization .
- Microwave-assisted synthesis : Used to improve reaction efficiency and yields for nitro-substituted derivatives .
Table 1 : Representative synthetic routes and yields
Q. How are spectroscopic techniques (NMR, HRMS) applied to characterize thieno[2,3-b]pyridine derivatives?
- 1H/13C NMR : Used to confirm regiochemistry and substituent orientation. For example, the singlet for H-3 in ethyl 2-amino-7-cyclopropyl derivatives at δ 6.8–7.2 ppm indicates cyclopropyl ring conjugation .
- HRMS : Validates molecular formulas. A derivative with m/z 437.0892 ([M+H]+) confirmed C19H17N3O4S .
- 2D NMR (COSY, NOESY) : Resolves ambiguities in fused-ring systems, such as distinguishing between thieno[2,3-b]pyridine and thieno[3,2-b]pyridine isomers .
Advanced Research Questions
Q. How can structural contradictions in spectral data be resolved during characterization?
Discrepancies often arise from tautomerism or polymorphism:
- Alternative synthesis : Re-synthesizing the compound via a different route (e.g., replacing formic acid with formamide) to confirm spectral consistency .
- X-ray crystallography : Resolves ambiguities in fused-ring systems. For example, crystal structures of thiochromeno[2,3-b]pyridine derivatives confirmed planarity and hydrogen-bonding patterns .
- Dynamic NMR : Detects tautomeric equilibria in solutions, such as thione-thiol tautomerism in thienopyridines .
Q. What structure-activity relationship (SAR) insights exist for antiplasmodial thieno[2,3-b]pyridine carboxamides?
- Electron-withdrawing substituents : 3-Fluoro and 4-chloro groups enhance antiplasmodial activity (IC50: 0.8–1.2 µM against Plasmodium falciparum) by increasing membrane permeability .
- Carboxamide position : N-Methylation at the carboxamide moiety reduces cytotoxicity in multidrug-resistant cell lines (e.g., NCI-H460) .
Table 2 : SAR of selected derivatives
| Substituent (R1/R2) | Antiplasmodial IC50 (µM) | Cytotoxicity (IC50, µM) |
|---|---|---|
| 3-Fluoro/4-Fluorophenyl | 0.8 | >50 |
| 3-Methyl/N-Methyl | 5.6 | 12.4 |
Q. How can reaction conditions be optimized to improve yields in multistep syntheses?
- Solvent selection : DMF enhances cyclization efficiency compared to ethanol for nitro-substituted derivatives (yield increase: 37% → 58%) .
- Catalytic additives : Potassium hydroxide (10% aqueous) accelerates thioether formation in one-pot reactions .
- Temperature control : Microwave irradiation reduces reaction time from 24 hours to 30 minutes for cyclopropyl-substituted derivatives .
Methodological Guidance
Q. What in vitro models are suitable for evaluating cytotoxicity of thieno[2,3-b]pyridine carboxamides?
- NCI-60 panel : Screens for broad-spectrum activity across cancer cell lines (e.g., leukemia, colon, and breast cancer) .
- Resistance reversal assays : Uses multidrug-resistant cell lines (e.g., CEM/ADR5000) to assess P-glycoprotein inhibition .
- Microdilution assays : Determines IC50 values against Plasmodium falciparum (strain 3D7) for antiplasmodial activity .
Q. How are purity and identity confirmed for novel thieno[2,3-b]pyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
